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molecular formula C7H13IO2 B8359229 Ethyl 2-iodo-3-methylbutanoate

Ethyl 2-iodo-3-methylbutanoate

Cat. No. B8359229
M. Wt: 256.08 g/mol
InChI Key: UZKDJNBCADXTLY-UHFFFAOYSA-N
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Patent
US08530493B2

Procedure details

To an ice cooled solution of 5.31 g sodium nitrite and 8 g dried phloroglucinol in 70 ml dimethyl formamide is added a solution of 11.3 g 2-iodo-3-methyl-butyric acid ethyl ester in 30 ml dimethyl formamide. The solution is allowed to warm up to room temperature and is stirred over night. The solvent is removed at reduced pressure. The residue is dissolved in ethyl acetate and washed with water. The organic layer is dried and the solvent is removed. The title compound is obtained as an oil. MS: m/z (M+)=176.1
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.31 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([O-:3])=[O:2].[Na+].C1(C=C(O)C=C(O)C=1)O.[CH2:14]([O:16][C:17](=[O:23])[CH:18](I)[CH:19]([CH3:21])[CH3:20])[CH3:15]>CN(C)C=O>[CH2:14]([O:16][C:17](=[O:23])[CH:18]([N+:1]([O-:3])=[O:2])[CH:19]([CH3:21])[CH3:20])[CH3:15] |f:0.1|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.31 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
8 g
Type
reactant
Smiles
C1(O)=CC(O)=CC(O)=C1
Name
Quantity
11.3 g
Type
reactant
Smiles
C(C)OC(C(C(C)C)I)=O
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The organic layer is dried
CUSTOM
Type
CUSTOM
Details
the solvent is removed

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(C)C)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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